molecular formula C9H17N3O3 B13925537 tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate CAS No. 2288676-96-8

tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate

Cat. No.: B13925537
CAS No.: 2288676-96-8
M. Wt: 215.25 g/mol
InChI Key: QGYVWUITRYXBQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate is a chemical compound with the molecular formula C9H17N3O3. It is a derivative of imidazolidinone and is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable imidazolidinone precursor. One common method includes the reductive amination of a substituted ethylenediamine with carbonyldiimidazole, followed by cyclization . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and consistent quality of the compound, which is crucial for its applications in pharmaceuticals and other industries.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while reduction may produce simpler amine derivatives.

Scientific Research Applications

tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.

    tert-Butyl methyl(piperidin-4-yl)carbamate: Another carbamate derivative with a different heterocyclic structure.

    tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: A related compound with a piperidinone structure.

Uniqueness

tert-Butyl ((2-oxoimidazolidin-4-yl)methyl)carbamate is unique due to its imidazolidinone core, which imparts specific chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required.

Properties

CAS No.

2288676-96-8

Molecular Formula

C9H17N3O3

Molecular Weight

215.25 g/mol

IUPAC Name

tert-butyl N-[(2-oxoimidazolidin-4-yl)methyl]carbamate

InChI

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(14)11-5-6-4-10-7(13)12-6/h6H,4-5H2,1-3H3,(H,11,14)(H2,10,12,13)

InChI Key

QGYVWUITRYXBQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.